Cas no 3423-07-2 ((+)-S-N-Methylcoclaurine)

(+)-S-N-Methylcoclaurine structure
(+)-S-N-Methylcoclaurine structure
Product Name:(+)-S-N-Methylcoclaurine
Numero CAS:3423-07-2
MF:C18H21NO3
MW:299.364245176315
CID:1061235
PubChem ID:440584
Update Time:2025-04-20

(+)-S-N-Methylcoclaurine Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-S-N-Methylcoclaurine
    • (R)-N-Methylcoclaurine
    • (S)-N-methylcoclaurine
    • N-Methylcoclaurine
    • (R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-7-isoquinolinol
    • (S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-7-isoquinolinol
    • (-)-N-Methylcoclaurine
    • (+)-N-Methylcoclaurine
    • (+)-(S)-N-Methylcoclaurine
    • 3423-07-2
    • UNII-NGK4QA23PL
    • DTXSID90955772
    • (1S)-1,2,3,4-Tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-2-methyl-7-isoquinolinol
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-2-methyl-, (S)-
    • (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
    • Coclaurine, N-methyl-
    • CHEBI:17041
    • C05176
    • CHEMBL513109
    • Q27102185
    • NGK4QA23PL
    • (1S)-1-(4-hydroxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
    • 1alpha-(4-Hydroxybenzyl)-2-methyl-1,2,3,4-tetrahydro-6-methoxyisoquinoline-7-ol
    • SCHEMBL1627504
    • (S)-N-Methyl-coclaurine
    • 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-2-methyl-, (1S)-
    • Inchi: 1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1
    • Chiave InChI: BOKVLBSSPUTWLV-INIZCTEOSA-N
    • Sorrisi: O(C)C1C(=CC2=C(C=1)CCN(C)[C@H]2CC1C=CC(=CC=1)O)O

Proprietà calcolate

  • Massa esatta: 299.15223
  • Massa monoisotopica: 299.15214353g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 3
  • Complessità: 356
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 52.9Ų

Proprietà sperimentali

  • PSA: 52.93
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd